In-Depth Technical Guide on the Prospective Crystal Structure of 2-{[4-(diethylamino)benzyl]amino}ethanol
In-Depth Technical Guide on the Prospective Crystal Structure of 2-{[4-(diethylamino)benzyl]amino}ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper addresses the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. As of the date of this publication, a solved crystal structure for this specific compound is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, prospective guide outlining the established methodologies for determining such a structure. It details the synthesis, crystallization, and X-ray crystallographic analysis workflow that would be employed. To provide relevant quantitative data, crystallographic information for a structurally related compound, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which shares the 4-(diethylamino)benzyl moiety, is presented and analyzed. This paper serves as a robust methodological reference for researchers seeking to characterize this or similar novel small molecules.
Introduction
The molecule 2-{[4-(diethylamino)benzyl]amino}ethanol belongs to the class of substituted ethanolamines, which are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. X-ray crystallography remains the definitive method for elucidating this atomic arrangement.[1][2]
This document outlines the theoretical and practical framework for the determination of the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol. In the absence of direct experimental data for this compound, we provide a detailed procedural guide and present data from a closely related Schiff base to serve as a valuable proxy for understanding potential molecular conformations and packing interactions.
Experimental Protocols
The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound, followed by crystallization to obtain high-quality single crystals, and culminating in X-ray diffraction analysis.
Synthesis
A plausible synthetic route to 2-{[4-(diethylamino)benzyl]amino}ethanol involves the reductive amination of 4-(diethylamino)benzaldehyde with 2-aminoethanol.
Reaction Scheme: 4-(diethylamino)benzaldehyde + 2-aminoethanol → Schiff base intermediate + H₂O Schiff base intermediate + Reducing agent (e.g., NaBH₄) → 2-{[4-(diethylamino)benzyl]amino}ethanol
Detailed Procedure:
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Schiff Base Formation: 4-(diethylamino)benzaldehyde and 2-aminoethanol are dissolved in a suitable solvent, such as methanol or ethanol, in equimolar amounts. The mixture is heated under reflux for several hours to drive the condensation reaction.
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Reduction: After cooling the reaction mixture to room temperature, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise. This reduces the imine bond of the Schiff base intermediate to the corresponding secondary amine.
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Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to achieve the high purity (>95%) required for successful crystallization.
Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[3][4] Several methods can be employed to crystallize small organic molecules.[5][6][7]
Common Crystallization Techniques:
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Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.[6]
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Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
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Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures can lead to crystal growth.[6]
The choice of solvent is critical and often determined empirically through screening various options.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.
Methodology:
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal's lattice planes, producing a unique diffraction pattern of spots.[8] The intensities and positions of these spots are recorded by a detector as the crystal is rotated.
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Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[8]
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Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[8]
Prospective Crystallographic Data
While data for the target compound is unavailable, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline (I) provides insight into the geometry of the 4-(diethylamino)benzyl fragment.[9] This compound was synthesized by condensing p-diethylaminobenzaldehyde and p-methoxyaniline.[9]
Table 1: Crystallographic Data for a Structurally Related Compound [9]
| Parameter | Value for (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline |
| Chemical Formula | C₁₈H₂₂N₂O |
| Formula Weight | 282.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.0969 (3) |
| b (Å) | 15.6015 (5) |
| c (Å) | 18.9139 (6) |
| α (°) | 90 |
| β (°) | 99.416 (1) |
| γ (°) | 90 |
| Volume (ų) | 3229.43 (17) |
| Z | 8 |
| Temperature (K) | 294 |
| R-factor (R₁) | 0.053 |
| wR₂ (all data) | 0.150 |
Data sourced from Acta Cryst. (2024). E80, o103-o104.[9]
In this related structure, the aromatic rings are inclined to each other, and the molecule exhibits specific torsion angles that define its overall conformation.[9] For 2-{[4-(diethylamino)benzyl]amino}ethanol, we would expect a non-planar conformation due to the sp³ hybridized carbons in the ethanolamine and benzyl groups, allowing for significant rotational freedom around the C-N and C-C single bonds.
Visualizations
Experimental Workflow
The logical progression from a purified compound to a solved crystal structure is a critical workflow for chemists and crystallographers.
Hypothetical Biological Interaction
Compounds containing the 4-(diethylamino)phenyl moiety are known to act as organic UV filters in sunscreen formulations by absorbing UVA radiation.[10][11][12] This process involves the absorption of photon energy to promote the molecule to an excited state, followed by dissipation of this energy through non-radiative pathways.
Conclusion
While the crystal structure of 2-{[4-(diethylamino)benzyl]amino}ethanol has not yet been reported, this technical guide provides a thorough and actionable framework for its determination. The detailed protocols for synthesis, crystallization, and X-ray diffraction are based on established, reliable methods in the field of small molecule crystallography. The inclusion of crystallographic data from a structurally analogous compound offers a valuable reference point for anticipated molecular geometry and packing. The workflows presented herein are intended to equip researchers with the necessary information to pursue the structural elucidation of this and other novel compounds, a critical step in advancing drug discovery and materials science.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Diethylamino Hydroxybenzoyl Hexyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
